N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features both indole and imidazolidine moieties The indole structure is a common motif in many natural products and pharmaceuticals, known for its biological activity The imidazolidine ring, on the other hand, is a five-membered ring containing nitrogen, which is often found in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group on the indole precursor is replaced by a hydroxyethyl group.
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by the reaction of an appropriate diamine with a carbonyl compound, followed by cyclization under acidic or basic conditions.
Coupling of the Indole and Imidazolidine Moieties: The final step involves coupling the indole and imidazolidine moieties through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the carbonyl groups within the imidazolidine ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyethyl group.
Reduction: Formation of alcohols from the carbonyl groups.
Substitution: Formation of nitro or halogenated derivatives of the indole moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound’s indole moiety is known for its interaction with various biological targets, including enzymes and receptors. This makes it a potential candidate for the development of new drugs or as a probe in biochemical studies .
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, suggesting that this compound might exhibit similar activities .
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to polymers or other materials .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in proteins, while the imidazolidine ring might form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide: Lacks the indole moiety, potentially reducing its biological activity.
1-methyl-1H-indole-5-carboxamide: Lacks the imidazolidine ring, which might affect its interaction with certain targets.
2-oxoimidazolidine-1-carboxamide: A simpler structure that might not exhibit the same range of biological activities.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is unique due to the combination of the indole and imidazolidine moieties. This dual functionality allows it to interact with a broader range of biological targets and participate in a wider variety of chemical reactions compared to its simpler analogs .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-18-6-4-10-8-11(2-3-12(10)18)13(20)9-17-15(22)19-7-5-16-14(19)21/h2-4,6,8,13,20H,5,7,9H2,1H3,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAGDYYIDKILKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)N3CCNC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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